![molecular formula C13H36OSi4 B14452313 Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl- CAS No. 74045-16-2](/img/structure/B14452313.png)
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is a unique organosilicon compound characterized by its complex structure and versatile chemical properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their reactivity and ability to form strong bonds with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with methoxydimethylsilyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent requirements of industrial applications .
Chemical Reactions Analysis
Types of Reactions
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound effective in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Methoxydimethylsilyl chloride
- Tris(trimethylsilyl)silane
Uniqueness
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is unique due to its specific combination of methoxy and trimethylsilyl groups, which confer distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring strong, stable bonds and resistance to environmental factors .
Properties
CAS No. |
74045-16-2 |
|---|---|
Molecular Formula |
C13H36OSi4 |
Molecular Weight |
320.76 g/mol |
IUPAC Name |
methoxy-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H36OSi4/c1-14-18(11,12)13(15(2,3)4,16(5,6)7)17(8,9)10/h1-12H3 |
InChI Key |
ZEROGFZCNCJHBV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


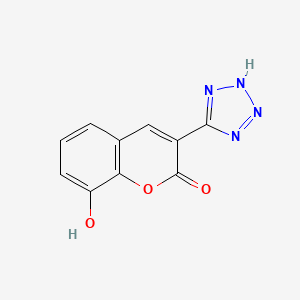

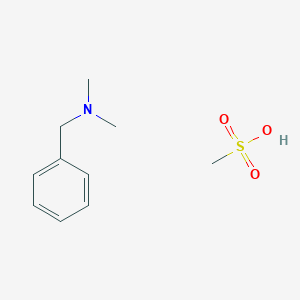
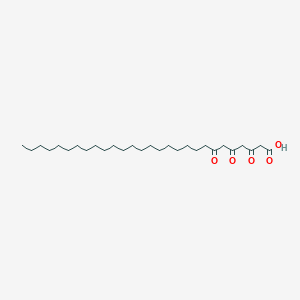
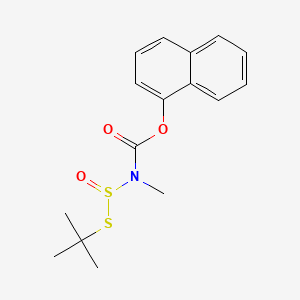

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
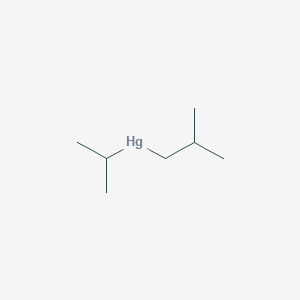

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
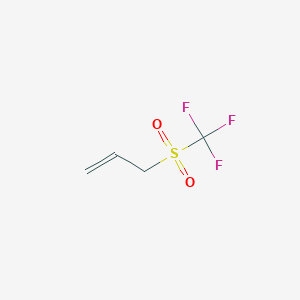
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
